(3S,4R)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-4-methyl-3-(2-methylpropyl)piperidin-4-ol
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Overview
Description
(3S,4R)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-4-methyl-3-(2-methylpropyl)piperidin-4-ol is a complex organic compound with a unique structure that includes a piperidine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-4-methyl-3-(2-methylpropyl)piperidin-4-ol typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of Functional Groups: The hydroxyl and methoxy groups can be introduced through selective functionalization reactions.
Stereoselective Synthesis: Ensuring the correct stereochemistry at the 3S and 4R positions is crucial and can be achieved through chiral catalysts or chiral auxiliaries.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-4-methyl-3-(2-methylpropyl)piperidin-4-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction could yield a fully saturated piperidine ring.
Scientific Research Applications
(3S,4R)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-4-methyl-3-(2-methylpropyl)piperidin-4-ol has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Biological Studies: The compound can be used to study the effects of specific functional groups on biological activity.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industries.
Mechanism of Action
The mechanism of action of (3S,4R)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-4-methyl-3-(2-methylpropyl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The piperidine ring provides a scaffold that positions these functional groups in the optimal orientation for interaction.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-4-methyl-3-(2-methylpropyl)piperidin-4-ol: shares similarities with other piperidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the combination of functional groups, which confer distinct biological and chemical properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(3S,4R)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-4-methyl-3-(2-methylpropyl)piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3/c1-13(2)9-15-12-19(8-7-18(15,3)21)11-14-5-6-17(22-4)16(20)10-14/h5-6,10,13,15,20-21H,7-9,11-12H2,1-4H3/t15-,18+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPFESFSJFHGAP-MAUKXSAKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CN(CCC1(C)O)CC2=CC(=C(C=C2)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1CN(CC[C@@]1(C)O)CC2=CC(=C(C=C2)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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